Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
Description
Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a pyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core with two ketone groups at positions 2 and 2. The methyl ester group at the acetamide side chain confers moderate lipophilicity, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
methyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-5(10)2-4-3-8-7(12)9-6(4)11/h3H,2H2,1H3,(H2,8,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLUSNAYRNFVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306030 | |
| Record name | Methyl (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29571-45-7 | |
| Record name | Methyl 1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29571-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 173352 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029571457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC173352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product . The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, hydrazines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction may produce dihydroxy derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, making it a potential candidate for anticancer therapy. Additionally, the compound may interact with other cellular targets, such as receptors and ion channels, to exert its biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, highlighting substituent differences and their implications:
Functional Group Impact on Properties
- Ester groups : Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters (e.g., target compound) are generally more polar and hydrolytically labile than ethyl esters .
- Thioxo vs.
- Phenoxy and amino substituents: Derivatives like [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-dimethylphenoxy)acetate (CAS 781627-06-3) exhibit complex substituents that may improve target selectivity in drug design .
Biological Activity
Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, also known as 2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid, is a compound with notable biological activities that have been studied in various contexts. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C7H8N2O4 |
| Molecular Weight | 184.15 g/mol |
| IUPAC Name | 2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid |
| SMILES | CN1C(=O)C=CN(C1=O)CC(=O)O |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effects on various cancer cell lines:
-
Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
-
Cytotoxic Activity :
The compound demonstrated cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell viability. For example:- HCT-116: IC50 = 3.6–5.0 µM
- MCF-7: IC50 = 4.5–7.5 µM
- HeLa: IC50 = 5.5–11.0 µM
The mechanism of action appears to involve apoptosis induction and cell cycle arrest:
- Apoptosis Induction : Flow cytometric analysis indicated a concentration-dependent increase in apoptotic cells treated with the compound. This effect was observed in both wild-type and mutant p53 cell lines.
- Cell Cycle Arrest : The compound induced G0/G1 and G2/M phase arrest in a p53-independent manner . This suggests that its action may not solely rely on p53 pathways but could involve other cellular mechanisms.
Study Overview
A comprehensive study evaluated the biological activity of several pyrimidine derivatives, including this compound. The following findings were noted:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Methyl 2-(dioxo-pyrimidin) | 3.6–5.0 | HCT-116 |
| Methyl 2-(dioxo-pyrimidin) | 4.5–7.5 | MCF-7 |
| Methyl 2-(dioxo-pyrimidin) | 5.5–11.0 | HeLa |
Additional Observations
The study also highlighted that certain structural modifications to the pyrimidine scaffold could enhance or reduce biological activity, indicating potential avenues for drug design and optimization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A key approach involves reacting barbituric acid derivatives with methyl acetoacetate or similar esters under acidic or catalytic conditions. For example, zinc acetate has been shown to improve yields in analogous syntheses by facilitating amino group protection and reducing side reactions (e.g., 73% yield in a naphthalic anhydride reaction) . Microwave-assisted solvent-free methods (4–8 min, 70–95% yields) are also effective for similar tetrahydropyrimidinone derivatives, minimizing decomposition .
Q. How is the compound structurally characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve tautomeric forms, hydrogen-bonding networks, and molecular packing. Planarity analysis (root-mean-square deviation <0.05 Å for non-H atoms) is critical for confirming the 1,2,3,4-tetrahydropyrimidin-2,4-dione core .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : While direct safety data for this compound are limited, structurally related pyrimidinones exhibit GHS Category 2 skin/eye irritation and Category 4 oral toxicity. Recommended precautions include:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid aerosol inhalation.
- Emergency protocols: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?
- Methodological Answer :
- Catalyst selection : Zinc acetate outperforms triethylamine in analogous reactions by stabilizing intermediates (e.g., 85% vs. 60% yields) .
- Solvent-free microwave irradiation : Reduces reaction time from hours to minutes (e.g., 70–95% yields in 4–8 min) and minimizes byproducts like bis-adducts .
- Temperature control : Gradual heating (≤100°C) prevents thermal decomposition of the tetrahydropyrimidinone ring .
Q. What computational methods are used to study interactions with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., peptide deformylase [PDF] or HIV reverse transcriptase [HIV-RT]). Key metrics include binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen-bond distances (<2.5 Å) to catalytic residues .
- MD simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes (RMSD <2 Å over 50 ns) .
Q. What are the challenges in synthesizing derivatives via multi-component reactions?
- Methodological Answer :
- Regioselectivity : Competing pathways (e.g., Knoevenagel vs. Michael addition) require precise stoichiometry (1:1:1 molar ratios) and pH control (acetic acid catalysis) .
- Byproduct formation : Prolonged heating generates bis-adducts (e.g., malononitrile derivatives), mitigated by stepwise addition of reagents .
- Functional group compatibility : Reactive sites (e.g., 2,4-dioxo groups) may require protection before further derivatization .
Q. How does the tautomeric behavior of the tetrahydropyrimidinone core affect reactivity?
- Methodological Answer :
- The 2,4-dioxo tautomer dominates in polar solvents (DMSO, water), while the enol form is stabilized in non-polar media. This impacts nucleophilic attack sites:
- Tautomer 1 (diketo) : Reacts at C5 with electrophiles (e.g., aldehydes in Biginelli reactions).
- Tautomer 2 (enol) : Participates in cyclocondensation with anhydrides (e.g., maleic anhydride forms fused heterocycles) .
- Solid-state NMR or IR (C=O stretching at 1680–1720 cm⁻¹) confirms tautomeric distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
